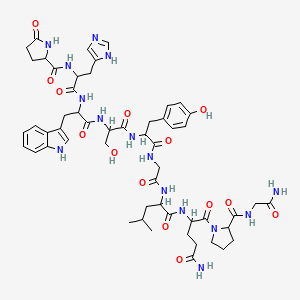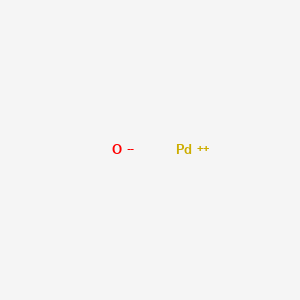
Palladous oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladous oxide, also known as palladium(II) oxide, is an inorganic compound with the chemical formula PdO. It is the only well-characterized oxide of palladium and typically appears as a dark, almost black powder. This compound is notable for its high melting point of approximately 750 degrees Celsius and its significant role in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladous oxide is commonly prepared through the thermal decomposition of palladium(II) nitrate. The reaction is as follows: [ 2 \text{Pd(NO}_3\text{)}_2 \rightarrow 2 \text{PdO} + 4 \text{NO}_2 + \text{O}_2 ] This process involves heating palladium(II) nitrate until it decomposes to form this compound, nitrogen dioxide, and oxygen .
Industrial Production Methods: Industrially, this compound can also be produced by heating palladium sponge metal in an oxygen atmosphere at around 350 degrees Celsius: [ 2 \text{Pd} + \text{O}_2 \rightarrow 2 \text{PdO} ] Additionally, a mixture of palladium(II) chloride and potassium nitrate can be heated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Palladous oxide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to metallic palladium using hydrogen, hydrazine hydrate, or formic acid.
Oxidation: At temperatures above 900 degrees Celsius, this compound decomposes back into palladium metal and oxygen gas.
Common Reagents and Conditions:
Hydrogen: Used in the reduction of this compound to palladium metal.
Hydrazine Hydrate: A reducing agent that converts this compound to palladium black in aqueous suspension.
Formic Acid: Reduces this compound on metallic surfaces.
Major Products:
Metallic Palladium: The primary product of the reduction reactions.
Nitrogen Dioxide and Oxygen: By-products of the thermal decomposition of palladium(II) nitrate.
Scientific Research Applications
Palladous oxide has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which palladous oxide exerts its effects is primarily through its catalytic properties. In catalytic processes, this compound facilitates reactions by providing a surface for reactants to adsorb and react. This is particularly important in hydrogenation and dehydrogenation reactions, where this compound enables the addition or removal of hydrogen atoms. The catalytic activity is influenced by the oxidation state of palladium and the surface area of the oxide .
Comparison with Similar Compounds
Palladous oxide can be compared with other oxides of transition metals, such as:
Nickel(II) oxide (NiO): Similar to this compound, nickel(II) oxide is used in catalysis and has semiconducting properties.
Platinum(II) oxide (PtO): Another transition metal oxide with catalytic applications, though less common than this compound.
Uniqueness: this compound is unique due to its high catalytic efficiency and stability under various reaction conditions. Its ability to facilitate hydrogenation and dehydrogenation reactions makes it a valuable compound in both industrial and research settings .
Properties
CAS No. |
11113-77-2 |
|---|---|
Molecular Formula |
OPd |
Molecular Weight |
122.42 g/mol |
IUPAC Name |
oxygen(2-);palladium(2+) |
InChI |
InChI=1S/O.Pd/q-2;+2 |
InChI Key |
JQPTYAILLJKUCY-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
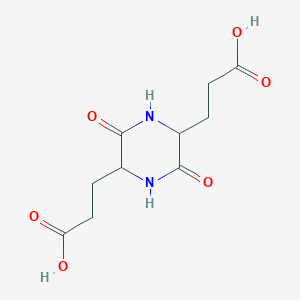
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
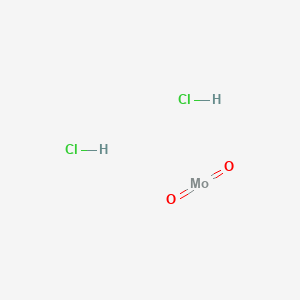
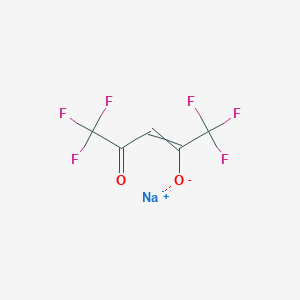


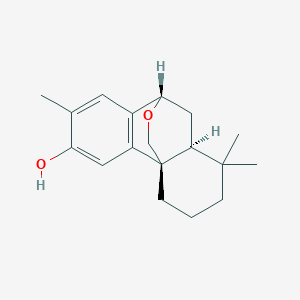
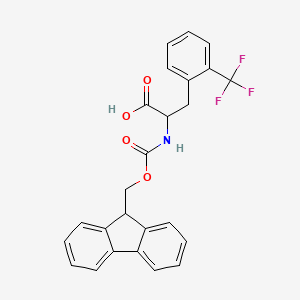
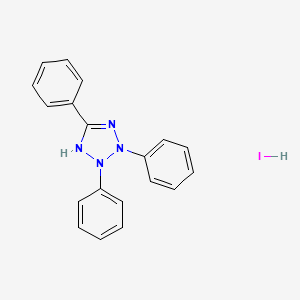
![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)
